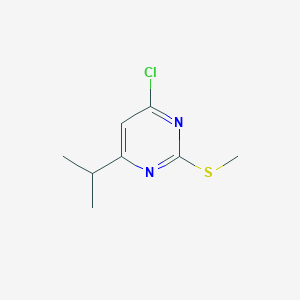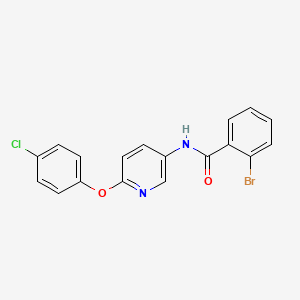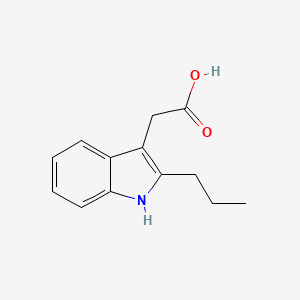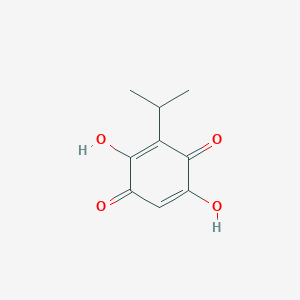
2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones Quinones are a group of organic compounds that are characterized by a fully conjugated cyclic dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione typically involves the oxidation of appropriate precursors. One common method involves the use of bromine and sulfuric acid to mediate the aromatization of diethyl succinoylsuccinate, followed by hydrolysis . Another approach includes the chemical modification of related quinone compounds to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as bromine and sulfuric acid.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides for alkylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more highly oxidized quinones, while reduction can yield hydroquinones .
Scientific Research Applications
2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties.
Materials Science: Quinone compounds, including this one, are used in the development of organic electronic materials due to their redox properties.
Biological Research: It is used in studies related to oxidative stress and cellular apoptosis, providing insights into the mechanisms of cell death.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular redox systems. It can generate reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to apoptosis, particularly in cancer cells. The compound’s ability to modulate redox states makes it a valuable tool in studying cellular responses to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
2,5-Dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione is unique due to its specific functional groups that confer distinct redox properties. These properties make it particularly effective in generating ROS and inducing apoptosis in cancer cells, which is a significant advantage in medicinal chemistry .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2,5-dihydroxy-3-propan-2-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H10O4/c1-4(2)7-8(12)5(10)3-6(11)9(7)13/h3-4,10,13H,1-2H3 |
InChI Key |
RNPDNVIAJWKEDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)C=C(C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


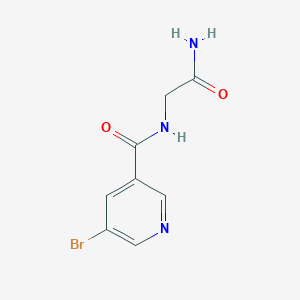
![1-[(1,1-Dimethylethoxy)carbonyl]-N-[(phenylmethoxy)carbonyl]-D-tryptophan](/img/structure/B15356344.png)
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)

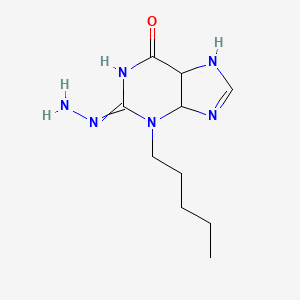

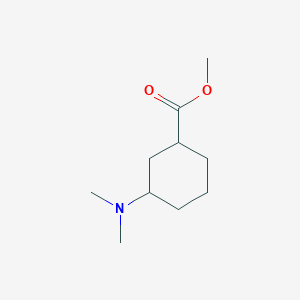

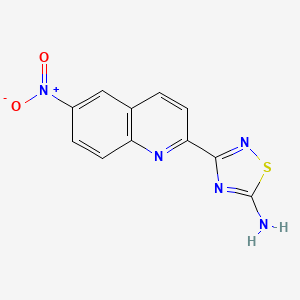

![6-methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15356404.png)
